molecular formula C8H10O4 B1625522 4-Methylenecyclopentane-1,2-dicarboxylic acid CAS No. 90474-14-9

4-Methylenecyclopentane-1,2-dicarboxylic acid

Cat. No. B1625522
CAS RN: 90474-14-9
M. Wt: 170.16 g/mol
InChI Key: WRJRZNHDCDDIFH-UHFFFAOYSA-N
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Description

4-Methylenecyclopentane-1,2-dicarboxylic acid (MCPD) is a cyclic dicarboxylic acid that has been widely studied for its various biochemical and physiological effects. MCPD is a key intermediate in the synthesis of various bioactive compounds and is commonly used in scientific research applications.

Scientific Research Applications

Enantiospecific Intramolecular Heck Reactions

Researchers have utilized 4-methylenecyclopentane-1,2-dicarboxylic acid in enantiospecific intramolecular Heck reactions. These reactions, catalyzed by nickel, are effective for synthesizing enantioenriched methylenecyclopentanes from secondary benzylic ethers. The process has been demonstrated to produce trisubstituted olefins with controlled absolute configuration and alkene geometry, showcasing its potential in the stereospecific synthesis of complex organic structures (Harris, Konev, & Jarvo, 2014).

Cyclopentyl Cation Studies

In studies on the stability and formation of carbonium ions, 4-methylenecyclopentane-1,2-dicarboxylic acid has been referenced. These investigations have enhanced our understanding of carbonium ion mechanisms, particularly in hydrocarbon isomerization processes (Olah, Bollinger, Cupas, & Lukas, 1967).

Inhibition of Fatty Acid Oxidation

Research has also involved using derivatives of methylenecyclopropaneacetic acid, closely related to 4-methylenecyclopentane-1,2-dicarboxylic acid, to study the inhibition of fatty acid oxidation. These studies have elucidated the structural-activity relationship between analogues and their impact on biochemical pathways in rats (Tserng, Jin, & Hoppel, 1991).

Synthesis of Cyclopentanes

The compound has also been utilized in the synthesis of 2-methylenecyclobutanones, which further undergo Baeyer–Villiger oxidation to yield 4-methylenebutanolides. This process demonstrates its application in the construction of complex molecular architectures, offering potential utility in organic synthesis and medicinal chemistry (Yu et al., 2014).

Study of Metal-Organic Frameworks

In the field of materials science, a study utilized 4-methylenecyclopentane-1,2-dicarboxylic acid in the exploration of metal-organic frameworks (MOFs). These MOFs have been studied for their ability to undergo reversible water intercalation, demonstrating changes in color and coordination, which could have implications in various applications like sensing and catalysis (Mahata, Ramya, & Natarajan, 2009).

Safety And Hazards

  • Precautionary Measures : Handle with care. Use appropriate personal protective equipment (PPE). Avoid inhalation, ingestion, or skin contact. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

4-methylidenecyclopentane-1,2-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c1-4-2-5(7(9)10)6(3-4)8(11)12/h5-6H,1-3H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJRZNHDCDDIFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC(C(C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40529169
Record name 4-Methylidenecyclopentane-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40529169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylenecyclopentane-1,2-dicarboxylic acid

CAS RN

90474-14-9
Record name 4-Methylene-1,2-cyclopentanedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90474-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylidenecyclopentane-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40529169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LA Sorbera, J Castaner, J Bozzo - Drugs of the Future, 2002 - access.portico.org
The incidence of nosocomial fungal infections, a life-threatening problem for immunocompromised individuals, has increased over the past 15 years. Candida spp. are particularly …
Number of citations: 9 access.portico.org

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